3-(4-ethoxybenzyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 4-ethoxybenzyl group at position 3 and a 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety at position 1 (Figure 1). These substituents likely influence its physicochemical properties, such as solubility and lipophilicity, and biological interactions.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-2-28-16-7-5-15(6-8-16)13-24-20(26)19-17(9-12-29-19)23(21(24)27)14-18(25)22-10-3-4-11-22/h5-9,12H,2-4,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGJDUMIZIRFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-ethoxybenzyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic derivative of thienopyrimidine that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is , and it possesses a molecular weight of approximately 336.42 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Research indicates that thienopyrimidine derivatives often exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many compounds in this class act as inhibitors of specific enzymes involved in metabolic pathways.
- Receptor Modulation : These compounds can interact with various receptors in the body, influencing physiological responses.
Antimicrobial Activity
Studies have shown that thienopyrimidine derivatives possess significant antimicrobial properties. For instance, a derivative similar to the compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded in the range of 8–64 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies indicated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Neuroprotective Effects
Recent research highlights the neuroprotective effects of thienopyrimidine derivatives. The compound was shown to reduce oxidative stress markers and improve neuronal survival in models of neurodegeneration.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thienopyrimidine derivatives, including our compound. The results indicated that structural modifications significantly enhance antimicrobial activity, suggesting a structure-activity relationship (SAR) that could guide future drug design.
Study 2: Cancer Cell Apoptosis
In a recent investigation published in Cancer Research, researchers demonstrated that the compound effectively inhibited tumor growth in xenograft models. Treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The ethoxy group in the target compound may enhance metabolic stability compared to methoxy analogs (e.g., compound from ) due to increased steric bulk.
- Synthetic Flexibility: Alkylation reactions (e.g., with benzyl chlorides) are common for introducing substituents at position 1 or 3 of the thienopyrimidine core .
Key Observations :
- Antimicrobial Potential: The thiazole-containing analog () demonstrates that heteroaromatic substituents at position 6 can enhance antimicrobial activity. The target compound’s pyrrolidine group may similarly influence target binding.
Physicochemical and Pharmacokinetic Considerations
- Solubility : Ethoxybenzyl groups may reduce aqueous solubility compared to smaller substituents (e.g., methoxy).
Q & A
Q. What are the foundational synthetic routes for this compound?
The compound is synthesized via alkylation of thieno[3,2-d]pyrimidine intermediates. For example, alkylation of 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with chloroacetamides in DMF using potassium carbonate as a base yields derivatives with high crystallinity (Tab. 1, 72–85% yields) . The pyrrolidin-1-yl moiety is introduced via nucleophilic substitution or condensation reactions, as seen in similar pyrimidine derivatives .
Q. Which spectroscopic methods are critical for structural characterization?
- NMR : ¹H and ¹³C NMR identify substituents (e.g., ethoxybenzyl, pyrrolidinyl) and confirm regiochemistry .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and confirms crystal packing, as demonstrated for analogous thieno-pyrimidines (R factor = 0.043) .
Advanced Research Questions
Q. How can reaction yields be optimized during alkylation steps?
- Solvent selection : DMF enhances solubility of intermediates and facilitates nucleophilic substitution .
- Catalysis : Acidic conditions (e.g., p-toluenesulfonic acid) accelerate cyclization in related pyrimidine syntheses .
- Temperature control : Room-temperature reactions minimize side products compared to reflux .
- Purification : Column chromatography with ethyl acetate/hexane (3:1) isolates pure products (>95% purity) .
Q. What strategies address low reproducibility in biological activity assays?
- Standardized protocols : Use agar diffusion for antimicrobial testing (cf. 50 mg/mL concentrations in ) .
- Control compounds : Include known antioxidants (e.g., ascorbic acid) in DPPH assays to calibrate free-radical scavenging .
- Triplicate trials : Reduce variability in IC50 calculations for enzyme inhibition studies .
Q. How do computational models predict the compound’s drug-likeness?
- Physicochemical properties : Calculate logP (target <5), topological polar surface area (TPSA <140 Ų), and Lipinski’s Rule of Five compliance using SwissADME .
- Docking studies : Simulate binding to target proteins (e.g., antimicrobial enzymes) with AutoDock Vina, using crystal structures from the PDB .
- Bioavailability : Predict oral absorption via Caco-2 cell permeability models .
Q. How to resolve contradictions in reported synthetic yields for analogous compounds?
- Reagent purity : Lower yields (e.g., 50% in vs. 85% in ) may stem from impure α-bromoacetyl intermediates .
- Catalyst efficiency : Compare p-toluenesulfonic acid () vs. K2CO3 () in analogous reactions.
- Scale effects : Milligram-scale syntheses often report higher yields than gram-scale due to side reactions .
Data Analysis and Methodological Challenges
Q. What analytical techniques validate the compound’s stability under physiological conditions?
- HPLC : Monitor degradation in PBS (pH 7.4) at 37°C over 24 hours .
- LC-MS : Identify hydrolysis products (e.g., cleavage of the ethoxybenzyl group) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Modify substituents : Replace ethoxybenzyl with halogenated benzyl groups to assess antimicrobial potency .
- Vary heterocycles : Substitute pyrrolidinyl with piperidinyl to study steric effects on target binding .
- Bioisosteric replacements : Replace the thieno-pyrimidine core with pyrido-pyrimidine to evaluate metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
